2-Benzoxepin-1,3-dione, 4,5-dihydro-

Description

Historical Perspectives on Benzoxepin Ring Systems in Organic Synthesis

The benzoxepine (B8326511) ring system represents a key structural element in a number of natural products and medicinally relevant compounds. researchgate.net The synthesis of these seven-membered heterocyclic rings has been a topic of interest for decades. One of the earliest syntheses of a benzoxepin was described by Karl Dimroth and his colleagues in 1961. wikipedia.org Early methods often involved multi-step sequences, with challenges in achieving good yields and controlling regioselectivity. semanticscholar.org

Over the years, synthetic strategies have evolved significantly. Methodologies such as the cyclopropanation and subsequent reductive cleavage of flavones, and reactions involving bromoalkyl ketones, were explored. semanticscholar.org The advent of modern synthetic techniques, particularly ring-closing metathesis (RCM), provided more concise and practical routes to benzoxepinones from readily available starting materials like salicylaldehydes. semanticscholar.org More recent advancements include transition-metal-free reactions, such as base-promoted formal [4+3] annulations and decarboxylative annulations, which offer efficient access to a wide range of functionalized benzoxepines. organic-chemistry.org Palladium-catalyzed intramolecular reactions have also been developed to construct these valuable skeletons. mdpi.com These developments highlight a continuous effort to create more efficient, atom-economical, and versatile methods for synthesizing the benzoxepine core structure. organic-chemistry.org

Significance of Dione (B5365651) Moieties in Heterocyclic Chemistry Research

Dicarbonyl compounds, particularly 1,3-diones, are exceptionally versatile precursors in synthetic organic chemistry. researchgate.net Their importance stems from the reactivity of the two carbonyl groups and the active methylene (B1212753) group situated between them. tandfonline.com This structural feature allows for a wide variety of chemical transformations, making them ideal building blocks for the synthesis of complex heterocyclic systems. researchgate.netnih.gov

Heterocycles containing a dione moiety are integral to medicinal chemistry, with applications ranging from anticancer to antimicrobial agents. nih.govacs.org For instance, cyclohexane-1,3-dione derivatives are precursors to a plethora of bioactive molecules, including chromenones, xanthenones, and various other heterocycles. tandfonline.com Similarly, indan-1,3-dione is a privileged scaffold used to generate a large variety of fused heterocycles with promising biological activities, including antitumoral, anticoagulant, and anti-inflammatory properties. nih.govresearchgate.net The dione functionality provides reactive sites for condensation, cyclization, and multicomponent reactions, enabling the construction of diverse molecular architectures with significant therapeutic potential. researchgate.netresearchgate.net

Structural Framework and Nomenclature of 2-Benzoxepin-1,3-dione, 4,5-dihydro-

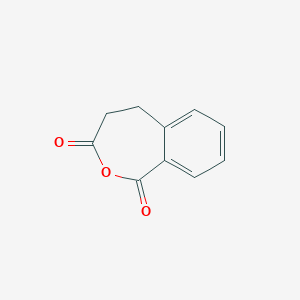

2-Benzoxepin-1,3-dione, 4,5-dihydro- is a bicyclic organic compound featuring a seven-membered oxepin (B1234782) ring fused to a benzene (B151609) ring. The nomenclature indicates a benzoxepine system where the oxygen atom is at position 2, and two ketone (dione) groups are located at positions 1 and 3 of the heterocyclic ring. The term "4,5-dihydro" signifies that the double bond typically found between carbons 4 and 5 in the parent oxepin ring is saturated, resulting in a partially hydrogenated structure.

The systematic IUPAC name for this compound is 4,5-dihydro-2-benzoxepine-1,3-dione . It is characterized by a unique structural arrangement that confers specific electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Below is a table summarizing the key identifiers and properties of the compound.

| Property | Value |

| IUPAC Name | 4,5-dihydro-2-benzoxepine-1,3-dione |

| CAS Number | 5714-98-7 |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| Canonical SMILES | C1CC(=O)OC(=O)C2=CC=CC=C21 |

| InChI Key | HRFWMPCKIIJNPS-UHFFFAOYSA-N |

Overview of Research Trends in Benzo-Fused Oxepin Systems

Research into benzo-fused oxepin systems is driven by their presence in natural products and their wide range of pharmacological activities. benthamdirect.comingentaconnect.com Current trends focus on several key areas:

Medicinal Chemistry and Drug Discovery: Derivatives of benzoxepine and its more complex analogue, dibenzo[b,f]oxepine, have shown a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, antiviral, and antipsychotic properties. benthamdirect.comnih.gov Consequently, a significant research effort is directed towards the synthesis and evaluation of novel benzoxepine derivatives as potential therapeutic agents. nih.govresearchgate.net For example, certain natural products containing this core structure have demonstrated inhibitory effects on enzymes like cyclooxygenase. wikipedia.org

Development of Novel Synthetic Methodologies: Chemists continue to develop more efficient and sustainable methods for constructing the benzoxepine ring. researchgate.net This includes the use of transition metal catalysis, photocatalysis, and novel annulation strategies to access diverse and complex benzoxepine scaffolds. organic-chemistry.orgresearchgate.net One-pot syntheses and multicomponent reactions are also being explored to improve efficiency and reduce waste. mdpi.com

Exploration of Natural Products: Marine organisms and fungi are sources of new biologically active compounds, including polyketides with benzoxepine skeletons. nih.govwikipedia.org Research involves the isolation, structural elucidation, and total synthesis of these natural products to understand their therapeutic potential and to provide a basis for the development of new drugs. nih.govnih.govthieme-connect.de

Materials Science: The unique electronic and structural properties of these compounds also make them of interest in materials science, although this area is less explored compared to their medicinal applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5714-98-7 |

|---|---|

Molecular Formula |

C10H8O3 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

4,5-dihydro-2-benzoxepine-1,3-dione |

InChI |

InChI=1S/C10H8O3/c11-9-6-5-7-3-1-2-4-8(7)10(12)13-9/h1-4H,5-6H2 |

InChI Key |

HRFWMPCKIIJNPS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)OC(=O)C2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzoxepin 1,3 Dione, 4,5 Dihydro

Classical and Established Synthetic Routes to Benzoxepin-Dione Scaffolds

The synthesis of the benzoxepin-dione core relies on a range of classical organic reactions that have been adapted and optimized for the construction of this specific heterocyclic system. These methods can be broadly categorized into cyclization reactions and those based on ring expansion or rearrangement.

The direct formation of the seven-membered ring through intramolecular cyclization is a common and effective strategy. This approach involves designing a linear precursor molecule that contains all the necessary atoms and functional groups, which then reacts with itself to form the cyclic product. One general method involves the cyclization of ortho-hydroxyaryl ketone precursors with acetic anhydride (B1165640), catalyzed by an acid like sulfuric acid. core.ac.uk

Intramolecular carbonyl condensations are powerful tools for ring formation. These reactions, such as the Knoevenagel condensation, involve the reaction between two carbonyl groups or a carbonyl group and an active methylene (B1212753) group within the same molecule. A notable example is the synthesis of a bauhinoxepin C, where an intramolecular Knoevenagel reaction is a key step in affording the oxepin (B1234782) substructure. nih.gov This type of reaction typically proceeds under basic conditions and results in the formation of a new carbon-carbon double bond as part of the ring system. nih.gov

| Reaction Type | Precursor Components | Key Reagents/Conditions | Outcome |

| Intramolecular Knoevenagel Condensation | Biaryl ether with aldehyde and active methylene groups | Basic conditions | Formation of the oxepin substructure nih.gov |

Annulation, or ring-forming, reactions promoted by a base are a cornerstone of heterocyclic synthesis. In the context of benzoxepin scaffolds, base-mediated processes can facilitate cyclization through mechanisms like intramolecular nucleophilic substitution or addition. For instance, the final cyclization to form the seven-membered dihydrooxepin ring of bauhinoxepin J is achieved under mild basic conditions, involving an intramolecular nucleophilic 1,4-addition of a phenol (B47542) followed by elimination. nih.gov Another developed method is a base-mediated decarboxylative annulation of ynones with specific methyl 2-(2-bromophenyl)acetates to form benzoxepine (B8326511) frameworks. ijrpc.com

| Method | Reactants | Base/Conditions | Product |

| Intramolecular Nucleophilic Addition | Phenol with an adjacent electrophilic center | Mild base | Bauhinoxepin J nih.gov |

| Decarboxylative Annulation | Ynones and methyl 2-(2-bromophenyl)acetates | Base-mediated | Benzoxepine derivative ijrpc.com |

Transition metal-catalyzed reactions offer efficient and selective methods for constructing complex molecular architectures, including benzoxepine derivatives. researchgate.net Various metals, including palladium, copper, ruthenium, and titanium, have been employed to catalyze the key ring-forming step. researchgate.net

Copper-catalyzed Ullmann-type coupling reactions are a classic strategy for forming the diaryl ether linkage that is often a precursor to the final cyclization. researchgate.netresearchgate.net Palladium catalysis is widely used for C-H bond activation and the formation of carbon-carbon and carbon-oxygen bonds necessary for building the heterocyclic ring. researchgate.net Ruthenium complexes are effective in mediating ring-closing metathesis (RCEYM), which can be a key step in synthesizing spiro-oxacyclic systems, including those with seven-membered rings. ijrpc.com A notable metal-mediated cyclization is the intramolecular McMurry reaction, which uses a titanium catalyst (TiCl₄/Zn) to reductively couple two aldehyde groups on a diaryl ether precursor, directly forming the double bond in the dibenzo[b,f]oxepin system. researchgate.netnih.gov More recently, a nickel-catalyzed reductive cyclization has been developed to construct the tricyclic core of linoxepin, which features a unique benzoxepin ring. masterorganicchemistry.com

| Metal Catalyst | Reaction Type | Precursor | Key Features |

| Copper (Cu) | Ullmann Coupling | Phenol and aryl halide | Forms the crucial diaryl ether linkage researchgate.netresearchgate.net |

| Palladium (Pd) | C-H Activation / Cross-Coupling | Various aryl precursors | High functional group compatibility and selectivity researchgate.net |

| Ruthenium (Ru) | Ring-Closing Enyne Metathesis (RCEYM) | O-alkenylated propargyl derivatives | Efficient for forming spiro-oxacyclic systems ijrpc.com |

| Titanium (Ti) | McMurry Reaction | Diaryl ethers with two aldehyde groups | Reductive coupling to form a C=C bond in the ring researchgate.netnih.gov |

| Nickel (Ni) | Reductive Cyclization | - | Used to construct the core of linoxepin masterorganicchemistry.com |

An alternative to direct cyclization is the expansion of a smaller, pre-existing ring into the desired seven-membered system. These methods often involve a rearrangement reaction where the atoms of a smaller ring are reorganized to form a larger one. Functionalized 2,3-benzoxepins, for example, have been prepared via a sequence of cyclopropanation of benzopyrylium triflates followed by a trifluoroacetic acid-mediated ring enlargement. pressbooks.pub

Chromones (benzo-γ-pyrone) are bicyclic compounds containing a six-membered pyrone ring fused to a benzene (B151609) ring. ijmrset.com The pyrone ring in chromone (B188151) derivatives is susceptible to cleavage under hydrolytic conditions, either acidic or basic. ijmrset.comresearchgate.net This ring-opening reaction typically proceeds through the formation of an unstable β-keto acid intermediate. researchgate.net While this hydrolysis provides a ring-opened 2-hydroxyphenyl ketone derivative, which could conceptually serve as a precursor for subsequent cyclization into a larger seven-membered ring, established synthetic routes detailing a direct conversion or rearrangement of chromones into 4,5-dihydro-2-benzoxepin-1,3-dione via hydrolysis are not prominently documented in the surveyed literature. The hydrolysis of chromone-3-carboxylic acid, for instance, has been shown to lead to decarboxylation, yielding the parent chromone rather than a ring-expanded product. researchgate.net

Ring Expansion and Rearrangement-Based Syntheses

Rearrangements of Epoxy-Chromanon Systems

The synthesis of oxepin-containing natural products is a challenging endeavor in total synthesis. nih.gov One conceptual approach to constructing the 4,5-dihydro-2-benzoxepin-1,3-dione core involves the strategic rearrangement of epoxy-chromanon systems. While direct examples for the target molecule are not prevalent, the underlying principle is based on the ring-expansion of a six-membered chromanone ring into the seven-membered oxepin system.

The process would conceptually begin with a chromanone precursor, which is then epoxidized at the C2-C3 double bond. This epoxy-chromanon intermediate, under the influence of a Lewis acid or thermal conditions, can undergo a rearrangement. The mechanism involves the cleavage of the C2-O bond of the epoxide, followed by the migration of the adjacent aromatic ring bond to the C2 position, thereby expanding the heterocyclic ring from six to seven members. This rearrangement must be carefully controlled to favor the desired benzoxepinone skeleton over potential side products. The specific substitution pattern on the aromatic ring and the reaction conditions play a crucial role in directing the outcome of this transformation.

Transformations of Precursor Phenoxyacetic Acid Esters

A more established route to benzoxepin structures involves the intramolecular cyclization of phenoxyacetic acid derivatives. This strategy builds the seven-membered ring through the formation of an ester or anhydride linkage. For the synthesis of 4,5-dihydro-2-benzoxepin-1,3-dione, the key precursor would be a derivative of 2-(2-carboxyphenyl)acetic acid or a related phenoxyacetic acid ester.

The general sequence involves several key steps:

Preparation of the Precursor : The synthesis typically starts with a suitably substituted phenol and an acetic acid derivative. For instance, alkylation of a methyl 2-hydroxybenzoate with a bromoacetic acid ester would yield a phenoxyacetic acid ester.

Chain Elongation : The precursor may require chain elongation to introduce the necessary carbon atoms for the seven-membered ring.

Intramolecular Cyclization : The crucial step is the intramolecular cyclization. This can be achieved through methods such as Friedel-Crafts acylation or Dieckmann condensation, depending on the specific functional groups present in the precursor. For the target dione (B5365651), an intramolecular anhydride formation from a precursor bearing two carboxylic acid groups (a diacid) is a plausible route. This is often accomplished by using dehydrating agents like acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC).

Advanced and Emerging Synthetic Approaches for Dihydrobenzoxepin-1,3-diones

Modern synthetic chemistry offers several innovative strategies that can be applied to the synthesis of dihydrobenzoxepin-1,3-diones, emphasizing efficiency, sustainability, and complexity in a single step.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. beilstein-journals.org These reactions are highly efficient and atom-economical, making them attractive for building complex molecular scaffolds. beilstein-journals.org

A hypothetical MCR strategy for a dihydrobenzoxepinone core could involve the condensation of a phenol derivative, an aldehyde, and a cyclic anhydride or a similar 1,3-dicarbonyl compound. The reaction would proceed through a cascade of intermediates, ultimately leading to the fused heterocyclic system. The advantages of such an approach include operational simplicity, reduction of waste by minimizing purification steps of intermediates, and the ability to rapidly generate a library of structurally diverse analogs for further studies. beilstein-journals.org

| MCR Component 1 | MCR Component 2 | MCR Component 3 | Potential Product Class |

| Salicylaldehyde derivative | Malonic acid derivative | Isocyanide | Dihydrobenzoxepin-amino-carboxamide |

| Phenol | Glutaric anhydride | Amine/Ammonia | Dihydrobenzoxepin-lactam |

| 2-Hydroxyacetophenone | Cyclic β-keto ester | Aldehyde | Fused Dihydrobenzoxepinone |

This table presents hypothetical MCR strategies that could be adapted for the synthesis of dihydrobenzoxepinone derivatives.

Chemo-Enzymatic Synthesis Utilizing Biocatalysts

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the versatility of traditional chemical reactions. nih.gov Enzymes can offer unparalleled regio- and stereoselectivity, which is often difficult to achieve with conventional chemical methods. nih.govnih.gov

For the synthesis of 4,5-dihydro-2-benzoxepin-1,3-dione, biocatalysts could be employed in several key transformations:

Asymmetric Reduction : If a prochiral ketone is present in a synthetic intermediate, a ketoreductase enzyme could be used to stereoselectively reduce it to a specific chiral alcohol.

Enantioselective Hydrolysis : A lipase (B570770) or esterase could be used for the kinetic resolution of a racemic ester intermediate, providing access to enantiomerically pure precursors. researchgate.net

Oxidative Cyclization : Oxidoreductases could potentially catalyze the intramolecular cyclization of a suitably designed precursor through an oxidative pathway.

This approach allows for the construction of chiral dihydrobenzoxepinone scaffolds with high enantiomeric purity, which is often crucial for biological activity. rsc.org

Green Chemistry Principles in Benzoxepin Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.combeilstein-journals.org The application of these principles to the synthesis of benzoxepins aims to improve sustainability. instituteofsustainabilitystudies.comnih.gov

Key green chemistry principles applicable to this synthesis include:

Atom Economy : Designing reactions, such as MCRs or cycloadditions, that maximize the incorporation of all starting material atoms into the final product. ulaval.ca

Use of Safer Solvents : Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with greener alternatives like water, ethanol, or supercritical CO2. instituteofsustainabilitystudies.com

Catalysis : Employing catalytic reagents instead of stoichiometric ones to reduce waste and improve reaction efficiency. ulaval.ca

Energy Efficiency : Conducting reactions at ambient temperature and pressure to minimize energy consumption. ulaval.ca

Renewable Feedstocks : Utilizing starting materials derived from renewable resources where possible.

By integrating these principles, the environmental footprint of synthesizing 4,5-dihydro-2-benzoxepin-1,3-dione can be significantly reduced.

| Green Chemistry Principle | Application in Benzoxepin Synthesis |

| 1. Waste Prevention | Optimize reactions to minimize byproducts. |

| 2. Atom Economy | Utilize addition and multicomponent reactions. ulaval.ca |

| 3. Less Hazardous Synthesis | Avoid toxic reagents and intermediates. |

| 4. Designing Safer Chemicals | Modify the target structure to reduce toxicity while maintaining function. |

| 5. Safer Solvents & Auxiliaries | Use water, ethanol, or solvent-free conditions. instituteofsustainabilitystudies.com |

| 6. Design for Energy Efficiency | Perform reactions at room temperature; use microwave or flow heating. ulaval.ca |

| 7. Use of Renewable Feedstocks | Start from biomass-derived precursors. ulaval.ca |

| 9. Catalysis | Use metal, organo-, or biocatalysts over stoichiometric reagents. ulaval.ca |

This table outlines the application of key green chemistry principles to the synthesis of benzoxepin derivatives.

Continuous Flow Synthesis Methods

Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. flinders.edu.au This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and easier scalability. flinders.edu.aumdpi.com

A multi-step synthesis of 4,5-dihydro-2-benzoxepin-1,3-dione could be translated into a continuous flow process. researchgate.net For example, the formation of a phenoxyacetic acid ester precursor could be performed in a heated reactor coil, followed by in-line purification using scavenger resins or liquid-liquid extraction. nih.gov The subsequent intramolecular cyclization could be carried out in a second reactor module, potentially using a solid-supported catalyst or reagent. This "end-to-end" synthesis minimizes manual handling, reduces reaction times, and allows for precise control over reaction parameters, often leading to higher yields and purity. flinders.edu.auresearchgate.net

Synthesis of Substituted 2-Benzoxepin-1,3-dione, 4,5-dihydro- Derivatives

The synthesis of derivatives of 4,5-dihydro-2-benzoxepin-1,3-dione is a focal point of research, driven by the need to explore the structure-activity relationships of this chemical scaffold for various applications, including medicinal chemistry. Methodologies for substitution can be broadly categorized by the part of the molecule being modified: the aromatic ring, the dione carbonyl centers, or the introduction of chirality.

Functionalization of the aromatic ring is primarily achieved by employing substituted precursors in the initial cyclization reactions. This "bottom-up" approach allows for precise control over the position and nature of the substituents.

One common strategy involves the cyclization of appropriately substituted ortho-hydroxyaryl ketones or related phenols. nih.gov For instance, a substituted 2-bromophenol (B46759) can undergo a nucleophilic aromatic substitution followed by further reactions and cyclization, such as a palladium-catalyzed intramolecular Mizoroki–Heck reaction, to form the benzoxepine ring. nih.govmdpi.com The choice of the starting substituted phenol directly dictates the functionalization pattern on the resulting benzoxepine derivative.

Another versatile method is the Ullmann coupling reaction, where a substituted phenol is coupled with a suitable partner to construct the diaryl ether linkage that is a key feature of some benzoxepine precursors. nih.gov Subsequent intramolecular cyclization then yields the desired seven-membered ring with the substituents carried over from the starting phenol. nih.gov These methods are advantageous as they utilize a wide array of commercially available substituted phenols, enabling the synthesis of a diverse range of derivatives.

| Strategy | Description | Starting Materials Example | Resulting Derivative |

| Pechmann Condensation Approach | Condensation of a substituted phenol with a β-ketoester followed by further transformations to build the oxepine-dione ring system. researchgate.net | Substituted Phenol, β-ketoester | Aromatic-substituted 2-benzoxepin-1,3-dione |

| Ullmann Coupling | Intramolecular coupling of a precursor containing a substituted phenol and a suitable leaving group to form the seven-membered ether ring. nih.gov | Substituted o-halophenol derivative | Aromatic-substituted 2-benzoxepin-1,3-dione |

| Mizoroki–Heck Reaction | Palladium-catalyzed intramolecular cyclization of a precursor containing a substituted aryl halide and an alkene moiety. nih.govmdpi.com | Substituted 2-bromophenol derivative | Aromatic-substituted 2-benzoxepin-1,3-dione |

The two carbonyl groups within the dione structure are reactive sites for nucleophilic attack, providing a direct route for post-synthesis modification. This allows for the introduction of various functional groups, significantly altering the compound's chemical and biological properties.

A primary example is the reaction with amines. Treatment of 4,5-dihydro-2-benzoxepin-1,3-dione with primary or secondary amines in an inert solvent can lead to the formation of 3-amino-1-benzoxepin-5(2H)-one derivatives. This reaction proceeds via nucleophilic acyl substitution at one of the carbonyl carbons, followed by ring opening and re-closure or stabilization, effectively converting one of the ketone groups into a vinylogous amide or related structure. This reactivity is crucial for creating libraries of compounds with diverse side chains for biological screening. uokerbala.edu.iq

| Reagent | Reaction Type | Product Class |

| Primary/Secondary Amines | Nucleophilic Acyl Substitution | 3-Amino-1-benzoxepin-5(2H)-one derivatives |

| Alcohols/Alkoxides | Nucleophilic Acyl Substitution | Ester-containing ring-opened products |

| Grignard Reagents | Nucleophilic Addition | Tertiary alcohol derivatives |

The development of enantiomerically pure 4,5-dihydro-2-benzoxepin-1,3-dione derivatives is of significant interest, particularly for pharmaceutical applications where stereochemistry often dictates biological activity. Enantioselective synthesis is typically achieved by establishing a chiral center in an acyclic precursor which is then carried through a cyclization step.

A relevant strategy can be adapted from the synthesis of related chiral heterocyclic systems like 3,4-dihydro-1,2-oxazepin-5(2H)-ones. nih.gov This approach begins with an enantioselective organocatalytic 1,4-addition of a nucleophile to an α,β-unsaturated aldehyde, establishing a stereocenter with high enantiomeric excess. nih.gov The resulting chiral aldehyde can be further elaborated into a precursor poised for cyclization. For the target benzoxepin-dione, this would involve creating a chiral β-substituted precursor which, upon a 7-membered ring-closing reaction, would yield the enantiomerically enriched benzoxepinedione derivative. nih.gov This method allows access to specific stereoisomers that cannot be easily obtained through classical resolution techniques.

| Step | Description | Key Feature |

| Asymmetric Conjugate Addition | An organocatalyst mediates the enantioselective 1,4-addition to an α,β-unsaturated aldehyde to create a chiral β-substituted aldehyde. nih.gov | Creation of the primary stereocenter. |

| Precursor Elaboration | The chiral aldehyde is converted through several steps into an acyclic molecule ready for cyclization. | Installation of all necessary atoms for the final ring. |

| Cyclization | An intramolecular reaction forms the seven-membered benzoxepine ring, preserving the stereochemistry of the established chiral center. | Formation of the final chiral heterocyclic product. |

The systematic synthesis of compound libraries is a cornerstone of modern drug discovery. For the 4,5-dihydro-2-benzoxepin-1,3-dione scaffold, libraries can be developed by combining the synthetic strategies mentioned previously. researchgate.net

A common approach is parallel synthesis, where a core scaffold is reacted with a diverse set of building blocks. For this system, a library could be generated by:

Varying the Aromatic Core : Utilizing a collection of different substituted phenols as starting materials for the cyclization reaction to create a range of analogs with diverse functionalities on the benzene ring. researchgate.net

Modifying the Dione Moiety : Reacting a single 4,5-dihydro-2-benzoxepin-1,3-dione precursor with a library of nucleophiles, such as various primary and secondary amines, to generate a wide array of derivatives functionalized at the carbonyl position.

Such libraries, containing systematically varied derivatives, are essential for high-throughput screening to identify lead compounds with desired biological activities. nih.gov The combination of diverse aromatic precursors and various nucleophilic reactants allows for the creation of a large and structurally diverse chemical space around the core benzoxepinedione structure. researchgate.netuokerbala.edu.iq

Reaction Pathways and Chemical Transformations of 2 Benzoxepin 1,3 Dione, 4,5 Dihydro

Reactivity of the Dione (B5365651) Functionality

The 1,3-dione moiety is the most reactive site in the molecule, susceptible to a variety of transformations typical of carbonyl compounds.

Nucleophilic Addition Reactions at Carbonyls

The carbonyl carbons of the dione are electrophilic and readily undergo attack by nucleophiles. These reactions are fundamental to the functionalization of the molecule. The presence of two carbonyl groups can lead to mono- or di-addition products depending on the stoichiometry and reaction conditions.

Common nucleophiles that can react with 2-Benzoxepin-1,3-dione, 4,5-dihydro- include organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, amines, and alcohols. The addition of a nucleophile to one of the carbonyl groups leads to the formation of a tetrahedral intermediate, which can then be protonated to yield a hemiacetal-like or tertiary alcohol product.

| Nucleophile | Reagent Example | Product Type (after workup) |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Hydroxy-lactone |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol-lactone |

| Amine | Ammonia (NH₃) | Hemiaminal-lactone |

| Alcohol | Methanol (CH₃OH) in the presence of acid | Acetal-lactone |

This table represents plausible reaction products based on the general reactivity of 1,3-diones. Specific experimental data for 2-Benzoxepin-1,3-dione, 4,5-dihydro- is limited in the public domain.

Alpha-Proton Acidity and Enolization Chemistry

The methylene (B1212753) protons alpha to the carbonyl groups (at the C-4 position) exhibit enhanced acidity due to the electron-withdrawing nature of the adjacent carbonyls. This allows for deprotonation by a suitable base to form a resonance-stabilized enolate ion. The negative charge in the enolate is delocalized over the oxygen atoms and the alpha-carbon, which increases its stability.

The formation of the enolate is a key step in many reactions, including alkylations, acylations, and condensations. The enolate can act as a nucleophile, attacking various electrophiles to form new carbon-carbon bonds at the alpha-position.

The acidity of these alpha-protons also facilitates keto-enol tautomerism. In the presence of an acid or base catalyst, 2-Benzoxepin-1,3-dione, 4,5-dihydro- can exist in equilibrium with its enol form. The enol tautomer has a hydroxyl group and a carbon-carbon double bond within the heterocyclic ring. While the keto form is generally more stable for simple ketones, the stability of the enol form in 1,3-diones can be significant due to the formation of a conjugated system and the possibility of intramolecular hydrogen bonding.

Reactions at the Dihydrobenzoxepin Ring System

The dihydrobenzoxepin ring system, which includes the fused benzene (B151609) ring and the seven-membered heterocyclic ring, also participates in a range of chemical transformations.

Electrophilic and Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution is less common for simple benzene rings but can occur if the ring is activated by strong electron-withdrawing groups. In the case of 2-Benzoxepin-1,3-dione, 4,5-dihydro-, the carbonyl group provides some deactivation, making it less susceptible to nucleophilic attack unless further activating groups are present on the aromatic ring.

Ring Cleavage Reactions and Mechanisms

The ester (lactone) linkage within the seven-membered ring is susceptible to cleavage under both acidic and basic conditions.

Under acidic conditions, hydrolysis can occur, leading to the opening of the heterocyclic ring. The mechanism typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water at the carbonyl carbon. Subsequent proton transfer and elimination of the alcohol portion of the ester results in a carboxylic acid and a phenol (B47542) derivative.

In the presence of a strong base, saponification can take place. The hydroxide (B78521) ion acts as a nucleophile, attacking one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate, which then collapses to break the ester bond, yielding a carboxylate and a phenoxide after an intramolecular proton transfer. The resulting dicarboxylic acid derivative can be obtained upon acidic workup.

Ring Contraction and Expansion Rearrangements

While not extensively documented for this specific molecule, the structural features of 2-Benzoxepin-1,3-dione, 4,5-dihydro- suggest the possibility of skeletal rearrangements under certain conditions, leading to ring contraction or expansion. These transformations are often complex and can be influenced by the substrate, reagents, and reaction conditions.

Plausible, though not experimentally confirmed for this compound, rearrangements include:

Favorskii-type Rearrangement: If a halogen were introduced at the alpha-position to one of the carbonyls, treatment with a base could potentially initiate a Favorskii rearrangement. This would involve the formation of a cyclopropanone (B1606653) intermediate followed by nucleophilic ring opening, which could lead to a ring-contracted product, such as a substituted benzofuran (B130515) derivative.

Beckmann-type Rearrangement: Conversion of one of the carbonyl groups to an oxime, followed by treatment with acid, could potentially lead to a Beckmann rearrangement. This would result in the expansion of the seven-membered ring to an eight-membered ring containing a nitrogen atom (a lactam).

Schmidt-type Reaction: Reaction of the dione with hydrazoic acid in the presence of a strong acid could potentially induce a Schmidt reaction, leading to the insertion of a nitrogen atom into the ring and the formation of a lactam, representing a ring expansion.

Cycloaddition Chemistry Involving 2-Benzoxepin-1,3-dione, 4,5-dihydro-

The cyclic anhydride (B1165640) functionality embedded within the benzoxepin framework of 2-Benzoxepin-1,3-dione, 4,5-dihydro- makes it an interesting substrate for cycloaddition reactions. These reactions offer powerful methods for constructing complex polycyclic systems in a stereocontrolled manner.

Pericyclic Reactions (e.g., [2+2] Cycloadditions)

Pericyclic reactions, particularly cycloadditions, represent a cornerstone of modern synthetic organic chemistry. While direct [4+2] Diels-Alder reactions involving the anhydride moiety are uncommon, the carbonyl groups can participate in [2+2] cycloadditions, often under photochemical conditions or with specialized reagents like ketenes or ynamines. acs.org For cyclic anhydrides, these reactions can lead to the formation of spirocyclic β-lactones or other strained four-membered ring systems.

Research on related cyclic anhydride systems suggests that the reaction of 2-Benzoxepin-1,3-dione, 4,5-dihydro- with ynamines could proceed through a [2+2] cycloaddition followed by a retro-electrocyclization sequence. acs.org This pathway avoids the formation of hetero-Diels-Alder adducts and instead yields substituted allylidene derivatives. acs.org The feasibility and outcomes of such reactions are highly dependent on the specific substrates and reaction conditions employed.

Table 1: Examples of [2+2] Cycloaddition Reactions with Anhydride Analogs

| Reactant A | Reactant B | Reaction Type | Key Product Feature | Reference |

|---|---|---|---|---|

| 4-Methylideneisoxazol-5(4H)-one | Ynamine | [2+2] Cycloaddition–Retro-Electrocyclization | 4-(1-Aminoallylidene)isoxazol-5-one | acs.org |

| Keteniminium Ion | Alkene | [2+2] Cycloaddition | Substituted Cyclobutylamine | kib.ac.cn |

1,3-Dipolar Cycloadditions

The electron-deficient nature of the carbonyl groups in 2-Benzoxepin-1,3-dione, 4,5-dihydro- makes it a competent dipolarophile for 1,3-dipolar cycloaddition reactions. wikipedia.org This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.orgmdpi.com Various 1,3-dipoles, such as diazomethane, nitrones, and azomethine ylides, can react with the anhydride moiety. rsc.orgmdpi.com

The reaction with diazomethane, for instance, is a well-known transformation for cyclic anhydrides. It can lead to ring expansion, forming a larger lactone, or to the formation of an epoxide at one of the carbonyl groups, followed by rearrangement. The specific outcome is often dictated by stoichiometry and reaction conditions. researchgate.net Similarly, reaction with azomethine ylides, generated in situ from amino acids and a carbonyl source, can construct spiro-pyrrolidine ring systems fused to the benzoxepin core. mdpi.com These reactions are highly valuable for creating molecular diversity and accessing complex scaffolds found in natural alkaloids. mdpi.com

Table 2: Potential 1,3-Dipolar Cycloaddition Reactions

| Dipole | Dipolarophile | Expected Product Class | Reference |

|---|---|---|---|

| Diazomethane | 2-Benzoxepin-1,3-dione, 4,5-dihydro- | Ring-expanded lactone or spiro-epoxide | researchgate.netmasterorganicchemistry.com |

| Azomethine Ylide | 2-Benzoxepin-1,3-dione, 4,5-dihydro- | Spiro-pyrrolidine-benzoxepinone | mdpi.com |

| Nitrile Oxide | 2-Benzoxepin-1,3-dione, 4,5-dihydro- | Spiro-oxadiazoline derivative | researchgate.net |

Oxidation and Reduction Chemistry of 2-Benzoxepin-1,3-dione, 4,5-dihydro-

The oxidation and reduction of 2-Benzoxepin-1,3-dione, 4,5-dihydro- allow for the selective modification of its functional groups and saturated ring, providing access to a range of derivatives with potential applications in synthesis.

Selective Reduction of Carbonyl Groups

The two carbonyl groups of the anhydride ring exhibit different reactivity, which can be exploited for selective reduction. The use of mild reducing agents is crucial to avoid over-reduction. Sodium borohydride (NaBH₄) is a common reagent for the reduction of aldehydes and ketones. rsc.orgyoutube.com In the case of cyclic anhydrides, NaBH₄ can selectively reduce one carbonyl group to afford a lactone (a cyclic ester). organic-chemistry.org This transformation is a valuable route to seven-membered lactones, which are important structural motifs in many natural products.

The selectivity of the reduction can be influenced by the reaction conditions, such as temperature and solvent. For a more powerful reduction to the corresponding diol, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are typically required. harvard.edu LiAlH₄ is capable of reducing both carbonyl groups of the anhydride. harvard.edu

Table 3: Reduction of Cyclic Anhydrides

| Reagent | Typical Product | Selectivity | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Lactone | Reduces one carbonyl group | youtube.comorganic-chemistry.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diol | Reduces both carbonyl groups | harvard.edu |

| Borane Complexes (BH₃·L) | Diol | Reduces both carbonyl groups | harvard.edu |

Oxidative Transformations of the Saturated Ring

The 4,5-dihydro portion of the benzoxepin ring contains methylene groups that are susceptible to oxidation. The C5 position is benzylic and therefore particularly activated towards radical and oxidative reactions. Reagents such as N-bromosuccinimide (NBS) can be used for benzylic bromination, introducing a functional handle for subsequent transformations like elimination to form an unsaturated derivative or substitution with nucleophiles. unh.edu

Direct oxidation of the benzylic C-H bond can also be achieved using stronger oxidizing agents, potentially leading to the introduction of a carbonyl or hydroxyl group at the C5 position. Such transformations would provide access to a new class of functionalized benzoxepinone derivatives. guidechem.com The specific outcome of these oxidation reactions depends heavily on the chosen oxidant and the reaction conditions.

Utility as a Synthetic Intermediate for Complex Molecular Architectures

Homophthalic anhydrides and their derivatives, such as 2-Benzoxepin-1,3-dione, 4,5-dihydro-, are valuable building blocks in organic synthesis. orgsyn.orgnih.gov They serve as precursors for the construction of a wide variety of complex molecular architectures, particularly isoquinoline (B145761) and isoquinolone alkaloids. researchgate.netnih.gov

One of the most notable applications is the Castagnoli-Cushman reaction, where homophthalic anhydrides react with imines to produce tetrahydroisoquinolone carboxylic acids. nih.gov This reaction proceeds with high diastereoselectivity and allows for the construction of a key heterocyclic core found in numerous biologically active compounds. The dihydro-benzoxepinone structure can be envisioned as a key intermediate in the synthesis of various natural products containing the dihydrooxepin motif. researchgate.netnih.govnih.gov Its ability to undergo ring-opening, cycloaddition, and functional group interconversion reactions makes it a versatile platform for the synthesis of alkaloids and other complex natural products. encyclopedia.pubimperial.ac.uknih.gov

Building Block Chemistry for Fused Heterocycles

The strained anhydride ring and the presence of an activated methylene group in 4,5-dihydro-2-Benzoxepin-1,3-dione render it highly reactive towards a variety of nucleophiles, facilitating the construction of diverse heterocyclic frameworks. This reactivity has been extensively exploited in multicomponent reactions, providing efficient access to complex molecular architectures.

A prominent application of this compound is in the synthesis of nitrogen-containing fused heterocycles. The Castagnoli-Cushman reaction, a powerful tool for the synthesis of lactams, frequently employs homophthalic anhydride. nih.gov In this reaction, the anhydride condenses with an imine, generated in situ from an aldehyde and an amine, to produce substituted tetrahydroisoquinolone derivatives. nih.gov This reaction is particularly valuable as it allows for the creation of multiple stereocenters with a high degree of control. The reaction proceeds smoothly and can deliver 4-aryl-substituted tetrahydroisoquinolonic acids with remarkable diastereoselectivity and in good yields. nih.gov

The versatility of homophthalic anhydride extends to reactions with other nitrogen-based nucleophiles. For instance, its reaction with hydrazines can lead to the formation of fused pyridazinone or phthalazinone structures, depending on the reaction conditions and the substitution pattern of the hydrazine. These reactions open avenues to bicyclic and tricyclic nitrogen-containing heterocyclic systems.

Furthermore, the reactivity of 4,5-dihydro-2-Benzoxepin-1,3-dione is not limited to nitrogen nucleophiles. While less common, its use in the synthesis of oxygen- and sulfur-containing fused heterocycles has been explored. Reactions with reagents like thiourea (B124793) or thioamides can, in principle, lead to the formation of fused thiopyran or thiazinone derivatives through a sequence of ring-opening and subsequent cyclization. researchgate.net The development of synthetic routes to fused pyran and furan (B31954) rings often involves intramolecular Heck reactions or other palladium-catalyzed cyclizations of appropriately substituted precursors that can be derived from the ring-opening of homophthalic anhydride.

Below is a table summarizing the types of fused heterocycles synthesized from 4,5-dihydro-2-Benzoxepin-1,3-dione and the corresponding reaction partners.

| Fused Heterocycle Class | Reaction Partner(s) | Key Reaction Type |

| Tetrahydroisoquinolones | Aldehydes, Amines | Castagnoli-Cushman Reaction |

| Phthalazinones/Pyridazinones | Hydrazines | Condensation/Cyclization |

| Fused Thiazinones | Thiourea/Thioamides | Condensation/Cyclization |

| Fused Pyranones | Various (via multi-step synthesis) | Ring-opening/Cyclization |

Scaffold Diversification through Functional Group Interconversions

The utility of 4,5-dihydro-2-Benzoxepin-1,3-dione extends beyond its direct use in forming heterocyclic rings. The benzoxepine (B8326511) scaffold itself can be modified through various functional group interconversions, allowing for the diversification of the resulting molecular structures. This is a crucial strategy in medicinal chemistry and materials science for fine-tuning the properties of a lead compound.

One approach to scaffold diversification involves the use of substituted homophthalic anhydrides. By starting with an anhydride that already bears functional groups on the aromatic ring, a wider range of derivatives can be accessed. The synthesis of such substituted anhydrides can be achieved through various methods, including electrophilic aromatic substitution reactions on a suitable precursor before the formation of the anhydride ring. For example, nitration, halogenation, or Friedel-Crafts reactions on precursor molecules can introduce nitro, halo, or acyl groups, respectively. These groups can then be further transformed.

Once the fused heterocyclic system is formed, the functional groups on the aromatic portion of the molecule can be subjected to a variety of interconversions. For instance, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further transformations. A halogen atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

The dihydrooxepine ring also presents opportunities for modification. The anhydride functionality can be reduced to the corresponding diol or lactone, which can then undergo further reactions. Ring-opening of the anhydride with different nucleophiles, followed by modification of the resulting carboxylic acid and alcohol functionalities, provides another avenue for diversification.

The following table outlines potential functional group interconversions on the 4,5-dihydro-2-Benzoxepin-1,3-dione scaffold for molecular diversification.

| Locus of Modification | Initial Functional Group | Target Functional Group(s) | Potential Reaction(s) |

| Aromatic Ring | Hydrogen | Nitro, Halogen, Acyl | Electrophilic Aromatic Substitution |

| Aromatic Ring | Nitro | Amine, Diazonium Salt | Reduction, Diazotization |

| Aromatic Ring | Halogen | Alkyl, Aryl, Amino | Cross-coupling Reactions |

| Dihydrooxepine Ring | Anhydride | Diol, Lactone | Reduction |

| Dihydrooxepine Ring | Anhydride | Carboxylic acid and ester/amide | Ring-opening with nucleophiles |

Advanced Spectroscopic Characterization of 2 Benzoxepin 1,3 Dione, 4,5 Dihydro and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of 4,5-dihydro-2-benzoxepin-1,3-dione is expected to exhibit distinct signals corresponding to its aromatic and aliphatic protons. The molecule contains eight protons in two different environments.

Aromatic Region (δ 7.0-8.0 ppm): The four protons on the benzene (B151609) ring would give rise to a complex multiplet pattern. Due to the fusion with the oxepine ring, these protons are chemically non-equivalent and will show coupling to each other (ortho, meta, and para coupling).

Aliphatic Region (δ 2.5-3.5 ppm): The two methylene (B1212753) groups (-CH₂-CH₂-) in the seven-membered ring form an A₂B₂ or AA'BB' spin system. The protons at C-4 are adjacent to the aromatic ring, while the protons at C-5 are adjacent to a carbonyl group. This difference in electronic environment would result in two distinct signals, likely appearing as triplets or complex multiplets due to vicinal coupling. For instance, in analogous dihydro-benzo[e] spectroscopyonline.comacs.orgoxazine structures, the Ar-CH₂-N protons appear around 5.00 ppm, while the O-CH₂-N protons are further downfield at 5.71 ppm; a similar, though not identical, pattern of deshielding is expected here.

Table 1: Predicted ¹H NMR Chemical Shifts for 4,5-dihydro-2-benzoxepin-1,3-dione

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H | ~7.2 - 7.8 | Multiplet (m) | 4H |

| H-4 (-CH₂-) | ~3.0 - 3.4 | Triplet (t) or Multiplet (m) | 2H |

| H-5 (-CH₂-) | ~2.8 - 3.2 | Triplet (t) or Multiplet (m) | 2H |

The ¹³C NMR spectrum provides a map of the carbon framework. For 4,5-dihydro-2-benzoxepin-1,3-dione, ten distinct carbon signals are anticipated.

Carbonyl Carbons (δ 160-175 ppm): The two carbonyl carbons (C-1 and C-3) of the anhydride (B1165640) group are expected to resonate at the most downfield region of the spectrum due to the strong deshielding effect of the attached oxygen atoms.

Aromatic Carbons (δ 120-140 ppm): The six carbons of the benzene ring will appear in this region. Two of these will be quaternary carbons (at the ring fusion), which typically show weaker signals, while the other four will be protonated carbons.

Aliphatic Carbons (δ 25-40 ppm): The two methylene carbons (C-4 and C-5) of the dihydro-oxepine ring will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,5-dihydro-2-benzoxepin-1,3-dione

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-1, C-3 | ~165 - 170 | C=O (Carbonyl) |

| Aromatic Quaternary | ~135 - 145 | C |

| Aromatic CH | ~125 - 135 | CH |

| C-4, C-5 | ~25 - 35 | CH₂ |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4,5-dihydro-2-benzoxepin-1,3-dione, COSY would show cross-peaks between the adjacent protons of the -CH₂-CH₂- unit (H-4 and H-5) and among the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This would definitively link the proton signals for H-4, H-5, and the aromatic protons to their corresponding carbon signals (C-4, C-5, and aromatic CHs).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). Key expected correlations would include:

From the H-4 protons to the aromatic quaternary carbon and the C-5 carbon.

From the H-5 protons to the C-4 carbon and the C-3 carbonyl carbon.

From the aromatic protons to adjacent aromatic carbons and the nearby C-4 and C-1 carbons, confirming the fusion of the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. For the seven-membered oxepine ring, NOESY could reveal through-space interactions between specific aliphatic and aromatic protons, helping to define the ring's preferred conformation (e.g., chair or boat). rsc.org

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of a substance without the need for an identical reference standard. bohrium.comnih.gov The principle relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.

To assess the purity of a sample of 4,5-dihydro-2-benzoxepin-1,3-dione, a known mass of the sample would be dissolved with a known mass of a stable, high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) in a deuterated solvent. acs.org By comparing the integral of a well-resolved signal from the analyte with a signal from the internal standard, the absolute purity of the analyte can be calculated with high accuracy and precision. bwise.krnih.gov This method is also invaluable for reaction monitoring, allowing chemists to track the consumption of reactants and the formation of products, including 4,5-dihydro-2-benzoxepin-1,3-dione, in real-time.

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly effective for identifying specific functional groups.

For 4,5-dihydro-2-benzoxepin-1,3-dione, the most characteristic feature in its IR spectrum would be the absorptions from the cyclic anhydride functional group. koyonchem.com Anhydrides exhibit two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching vibrations. stackexchange.comwyzant.com

Carbonyl (C=O) Stretching: As a cyclic anhydride, two strong absorption bands are expected. For cyclic anhydrides, the lower frequency band (asymmetric stretch) is typically more intense than the higher frequency band (symmetric stretch). spectroscopyonline.comlibretexts.org Based on data for related cyclic anhydrides like succinic anhydride (1865 and 1780 cm⁻¹) and homophthalic anhydride, the bands for 4,5-dihydro-2-benzoxepin-1,3-dione are predicted to be in the 1750-1850 cm⁻¹ range. acs.orgspcmc.ac.inlibretexts.org The seven-membered ring may slightly lower these frequencies compared to five-membered rings due to reduced ring strain.

Ether (C-O-C) Stretching: A strong band corresponding to the C-O-C stretching of the anhydride and ether linkage is expected in the 1000-1300 cm⁻¹ region. libretexts.org

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-H Stretching: Signals for aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂- groups would be seen just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for 4,5-dihydro-2-benzoxepin-1,3-dione

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | ~2850 - 2960 | Medium |

| C=O Symmetric Stretch | ~1800 - 1840 | Strong |

| C=O Asymmetric Stretch | ~1750 - 1780 | Very Strong |

| Aromatic C=C Stretch | ~1450 - 1600 | Medium-Weak |

| C-O-C Ether/Anhydride Stretch | ~1000 - 1300 | Strong |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a powerful analytical tool that provides complementary information to infrared (IR) spectroscopy for understanding the vibrational modes of a molecule. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. This distinction means that vibrations that are weak or inactive in IR spectroscopy may be strong and readily observable in Raman spectroscopy, particularly for non-polar bonds and symmetric stretching modes.

For 2-Benzoxepin-1,3-dione, 4,5-dihydro-, the key Raman-active modes are predicted based on its functional groups. The cyclic anhydride moiety gives rise to characteristic symmetric and asymmetric C=O stretching vibrations. spectroscopyonline.com Unlike in IR spectra where the asymmetric stretch is often more intense for non-cyclic anhydrides, in cyclic systems like this, the symmetric stretch can be prominent in the Raman spectrum. The aromatic ring produces several distinct signals, including the C-H stretching and the characteristic ring "breathing" modes, which involve the concerted stretching of the C-C bonds within the ring. s-a-s.org The dihydro portion of the oxepine ring contributes signals from C-H stretching and bending of the methylene (CH₂) groups.

A study of phthalic anhydride, a structurally related compound, shows strong Raman bands corresponding to the C=O symmetric stretch and the aromatic ring vibrations. researchgate.netnih.gov By analogy, similar strong signals are expected for 2-Benzoxepin-1,3-dione, 4,5-dihydro-.

Table 1: Predicted Characteristic Raman Shifts for 2-Benzoxepin-1,3-dione, 4,5-dihydro-

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Structural Unit |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Benzene Ring |

| 3000-2850 | Aliphatic C-H Stretch | -CH₂-CH₂- |

| ~1850 | C=O Asymmetric Stretch | Cyclic Anhydride |

| ~1770 | C=O Symmetric Stretch | Cyclic Anhydride |

| 1610-1580 | Aromatic C=C Stretch | Benzene Ring |

| ~1000 | Aromatic Ring Breathing | Benzene Ring |

| 1300-1000 | C-O-C Stretch | Oxepine Ring |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique in structural chemistry, providing precise information about the mass of a molecule and the fragments it forms upon ionization.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of a unique molecular formula.

For 2-Benzoxepin-1,3-dione, 4,5-dihydro-, the molecular formula is C₁₀H₈O₃. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the calculated monoisotopic mass is 176.04734 Da. An HRMS measurement yielding a value very close to this calculated mass would confirm the molecular formula, distinguishing it from other potential formulas with the same nominal mass of 176 Da.

Table 2: HRMS Data for Molecular Formula Confirmation of C₁₀H₈O₃

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈O₃ |

| Calculated Exact Mass (Da) | 176.04734 |

| Hypothetical Measured Mass (Da) | 176.04751 |

| Mass Difference (ppm) | 0.97 |

In addition to providing the molecular weight, mass spectrometry, particularly using techniques like Electron Ionization (EI), causes the molecular ion to break apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The analysis of this fragmentation pattern provides a molecular fingerprint that is crucial for structural elucidation.

The structure of 2-Benzoxepin-1,3-dione, 4,5-dihydro- suggests several likely fragmentation pathways. The molecular ion (M•⁺) at m/z 176 would be observed. A common fragmentation for anhydrides is the loss of CO₂ and CO. scribd.com The initial loss of a CO₂ molecule (44 Da) would lead to a fragment at m/z 132. Subsequent loss of a CO molecule (28 Da) from this fragment would result in an ion at m/z 104. Another prominent fragmentation pathway for aromatic compounds involves cleavage at the benzylic position. libretexts.org Cleavage of the seven-membered ring could lead to the formation of a stable benzoyl-type cation or related aromatic fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of 2-Benzoxepin-1,3-dione, 4,5-dihydro-

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 176 | [C₁₀H₈O₃]•⁺ (Molecular Ion) | - |

| 148 | [C₉H₈O₂]•⁺ | CO |

| 132 | [C₉H₈O]•⁺ | CO₂ |

| 104 | [C₈H₈]•⁺ | CO₂ + CO |

| 76 | [C₆H₄]•⁺ | C₄H₄O₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch The structure of 2-Benzoxepin-1,3-dione, 4,5-dihydro- contains two main chromophores: the benzene ring and the two carbonyl groups of the anhydride.

The benzene ring gives rise to characteristic π → π* transitions. spcmc.ac.in Typically, benzene derivatives show a strong primary absorption band (E2 band) around 200-210 nm and a weaker, fine-structured secondary band (B band) around 250-270 nm. hnue.edu.vn The carbonyl groups exhibit weak, symmetry-forbidden n → π* transitions, which occur at longer wavelengths (typically >280 nm) because they require less energy than π → π* transitions. masterorganicchemistry.compriyamstudycentre.com The conjugation of the carbonyl groups with the aromatic ring through the oxepine bridge can cause a slight bathochromic (red) shift in these absorption bands compared to isolated chromophores. Studies on related benzoxepine (B8326511) derivatives confirm absorptions in the UV region consistent with these electronic transitions. mdpi.comnih.gov

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) and Electronic Transitions

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

|---|---|---|---|

| ~210 | High (~8,000) | π → π* (E2 band) | Benzene Ring |

| ~265 | Moderate (~500) | π → π* (B band) | Benzene Ring |

| ~290 | Low (~50) | n → π* | Carbonyl (C=O) |

Comprehensive Spectroscopic Data Interpretation and Structure Elucidation Methodologies

The unambiguous determination of the structure of 2-Benzoxepin-1,3-dione, 4,5-dihydro- is achieved not by a single technique, but by the careful integration of data from multiple spectroscopic methods. studypug.com Each method provides a unique piece of the structural puzzle, and their combined information leads to a confident assignment.

The process of structure elucidation typically follows a systematic workflow:

Molecular Formula: HRMS provides the high-accuracy mass, which directly leads to the molecular formula, C₁₀H₈O₃.

Functional Groups and Unsaturation: The molecular formula indicates a high degree of unsaturation. UV-Vis spectroscopy confirms the presence of an aromatic system and carbonyl groups. Raman spectroscopy corroborates this by identifying the specific vibrational modes for the C=O groups of a cyclic anhydride and the benzene ring.

Connectivity and Fragmentation: The fragmentation pattern from mass spectrometry reveals how the atoms are connected. The observed losses of CO and CO₂, characteristic of an anhydride, and the presence of aromatic fragments, confirm the core structure of a benzofused anhydride.

Final Confirmation: By combining all the data, a complete and verified structure is assembled. The information from each technique must be consistent with the proposed structure. For example, the mass of the molecular ion must match the formula, the vibrational modes must match the functional groups, the electronic transitions must match the chromophores, and the fragments must be logical pieces of the parent molecule.

Table 5: Summary of Spectroscopic Evidence for the Structure of 2-Benzoxepin-1,3-dione, 4,5-dihydro-

| Spectroscopic Technique | Information Provided | Evidence for Structure |

|---|---|---|

| HRMS | Exact Mass and Molecular Formula | Measured m/z of 176.0475 confirms C₁₀H₈O₃. |

| MS Fragmentation | Connectivity and Structural Subunits | Losses of CO (28) and CO₂ (44); fragments at m/z 132, 104, 76. |

| Raman Spectroscopy | Vibrational Modes / Functional Groups | Strong bands for C=O (~1770 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-O-C. |

| UV-Vis Spectroscopy | Electronic Transitions / Conjugated Systems | Absorptions for π→π* (~210, ~265 nm) and n→π* (~290 nm) transitions. |

Theoretical and Computational Investigations of 2 Benzoxepin 1,3 Dione, 4,5 Dihydro

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely employed to predict molecular properties with high accuracy, providing deep insights into geometry, stability, and reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2-Benzoxepin-1,3-dione, 4,5-dihydro-, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to compute the equilibrium geometry. nih.govresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for 2-Benzoxepin-1,3-dione, 4,5-dihydro- This table is illustrative and contains expected values based on related molecular structures.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C-O (anhydride) | ~1.40 Å |

| Bond Length | C-C (dihydro) | ~1.53 Å |

| Bond Angle | O=C-O | ~123° |

| Bond Angle | C-O-C (ether) | ~118° |

| Dihedral Angle | C-C-C-C (benzoxepin ring) | Varies with conformation |

Electronic structure analysis provides information on charge distribution and dipole moment, which are critical for predicting intermolecular interactions. Natural Bond Orbital (NBO) analysis can further reveal details about charge delocalization and hyperconjugative interactions within the molecule. scispace.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. youtube.compearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. DFT calculations can accurately predict the energies of these orbitals and visualize their spatial distribution. For 2-Benzoxepin-1,3-dione, 4,5-dihydro-, the HOMO is expected to be localized on the benzene (B151609) ring and the oxygen atoms, while the LUMO would likely be centered on the electron-deficient carbonyl carbons of the anhydride (B1165640) group.

Table 2: Hypothetical Frontier Orbital Energies for 2-Benzoxepin-1,3-dione, 4,5-dihydro- This table is illustrative and contains expected values based on related molecular structures.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Computational methods can predict various spectroscopic properties, aiding in the characterization and identification of the compound. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical values, when compared with experimental data, can confirm the molecular structure.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. superfri.org These frequencies correspond to the peaks in an IR spectrum and are associated with specific bond stretches, bends, and twists. For 2-Benzoxepin-1,3-dione, 4,5-dihydro-, characteristic strong peaks would be expected for the C=O stretching of the anhydride group (typically around 1750-1850 cm⁻¹) and C-O stretching vibrations. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to absorption bands in a UV-Vis spectrum. scispace.com These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. youtube.com

Table 3: Hypothetical Predicted Spectroscopic Data for 2-Benzoxepin-1,3-dione, 4,5-dihydro- This table is illustrative and contains expected values based on related molecular structures.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C=O) | ~165-170 ppm |

| ¹H NMR | Chemical Shift (Ar-H) | ~7.2-7.8 ppm |

| IR | C=O Stretch (Anhydride) | ~1760 cm⁻¹, ~1820 cm⁻¹ |

| UV-Vis | λmax (π→π*) | ~275 nm |

DFT is an invaluable tool for exploring potential reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. researchgate.net This allows for the determination of activation energies, which govern the reaction rate, and helps to understand the regioselectivity and stereoselectivity of a reaction. For instance, the hydrolysis of the anhydride ring in 2-Benzoxepin-1,3-dione, 4,5-dihydro- could be modeled to understand the mechanism and identify the rate-determining step.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape.

The seven-membered benzoxepin ring is not planar and can adopt several different conformations, such as chair, boat, and twist-boat forms. cdnsciencepub.com The relative stability of these conformers is determined by a combination of angle strain, torsional strain, and steric interactions. chemistrysteps.comsaskoer.ca

A study on the closely related 2,3,4,5-tetrahydro-1-benzoxepin (B8777539) revealed that the chair form is the most stable conformation. However, for derivatives with substituents, twist-boat (TB) conformations can become significantly populated. cdnsciencepub.com For 2-Benzoxepin-1,3-dione, 4,5-dihydro-, the planarizing effect of the anhydride group (sp² hybridized carbonyl carbons) would significantly influence the conformational landscape compared to the fully saturated analogue. MD simulations would be able to model the interconversion between these different conformations and determine the energy barriers separating them, providing a detailed understanding of the ring's flexibility and dynamic equilibrium.

Table 4: Potential Conformations of the Benzoxepin Ring and Their Expected Relative Stabilities Based on findings for related benzoxepin systems. cdnsciencepub.com

| Conformation | Key Features | Expected Relative Stability |

|---|---|---|

| Chair (C) | Staggered arrangements, minimizes torsional strain | Likely a stable conformer |

| Twist-Boat (TB) | Avoids some steric clashes present in the boat form | May contribute significantly to the equilibrium |

| Boat (B) | Often a high-energy transition state or intermediate | Generally less stable |

Investigation of Intramolecular Interactions

While specific studies on the intramolecular interactions of 2-Benzoxepin-1,3-dione, 4,5-dihydro- are not extensively documented in publicly available literature, insights can be drawn from computational analyses of related heterocyclic and cyclic anhydride compounds. Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties governed by these interactions. mdpi.com

For a molecule like 2-Benzoxepin-1,3-dione, 4,5-dihydro-, a bicyclic compound with a seven-membered oxepin (B1234782) ring fused to a benzene ring, several key intramolecular interactions would be of interest for computational investigation:

Ring Strain: The seven-membered dihydro-oxepin ring is not planar and will adopt a conformation that minimizes steric and torsional strain. Computational studies on similar medium-sized rings, such as dibenzo[b,f]oxepine, have shown that these scaffolds adopt non-planar conformations, often described as basket or saddle-shaped. nih.gov DFT calculations could determine the most stable conformation of the 4,5-dihydro-2-benzoxepin-1,3-dione ring system and quantify the associated strain energy.

Electronic Effects: The anhydride group, with its two carbonyl functions, significantly influences the electronic distribution within the molecule. The electron-withdrawing nature of the carbonyl groups would affect the aromaticity of the fused benzene ring and the reactivity of the ester linkage. Computational chemistry can map the electron density and electrostatic potential to identify regions of high and low electron density, which are crucial for predicting reactivity.

Non-covalent Interactions: Although the 4,5-dihydro variant lacks some of the conformational complexity of more flexible systems, weak intramolecular interactions, such as C-H···O contacts, can play a role in stabilizing the preferred conformation. These can be identified and characterized using computational methods like Quantum Theory of Atoms in Molecules (QTAIM).

A hypothetical summary of conformational analysis data that could be generated for 2-Benzoxepin-1,3-dione, 4,5-dihydro- is presented below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Predicted Population (%) |

| Twist-Boat | 0.00 | C4-C5-O-C1 | 145.2 |

| Chair | 2.5 | C4-C5-O-C1 | 175.8 |

| Boat | 4.8 | C4-C5-O-C1 | 160.1 |

Note: This table is illustrative and based on typical conformational analyses of seven-membered rings. The data is not from a published study on 2-Benzoxepin-1,3-dione, 4,5-dihydro-.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are a cornerstone of computational chemistry, aiming to correlate the structural or physicochemical properties of compounds with their chemical reactivity. While no specific QSRR models for 2-Benzoxepin-1,3-dione, 4,5-dihydro- have been found, research on related classes of compounds demonstrates the applicability of this methodology.

For instance, QSAR (Quantitative Structure-Activity Relationship, a subset of QSRR) studies have been successfully applied to other cyclic anhydrides to predict their performance as additives in diesel fuel. researchgate.net In such studies, molecular descriptors (e.g., total dipole moment) are correlated with observed activity. researchgate.net Similarly, 2D-QSAR investigations have been conducted on other benzoxepin derivatives to understand their binding affinity to biological targets like the estrogen receptor. nih.gov

A potential QSRR study on a series of substituted 2-Benzoxepin-1,3-dione, 4,5-dihydro- derivatives could investigate their reactivity towards nucleophiles, a characteristic reaction of cyclic anhydrides. mdpi.comnih.gov The study would involve:

Descriptor Calculation: Computing a range of molecular descriptors for each derivative. These can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges on carbonyl carbons), steric (e.g., molecular volume, surface area), and thermodynamic (e.g., heat of formation).

Reactivity Measurement: Experimentally determining the reaction rates with a model nucleophile.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed reactivity.

The resulting QSRR equation would take a general form like: log(k) = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ where log(k) is the logarithm of the reaction rate constant, Dᵢ are the molecular descriptors, and cᵢ are the regression coefficients.

The following table illustrates the types of descriptors that would be relevant in a QSRR study of cyclic anhydride reactivity.

| Descriptor Type | Example Descriptor | Potential Influence on Reactivity |

| Electronic | LUMO Energy | Lower LUMO energy generally correlates with higher reactivity towards nucleophiles. |

| Electronic | Partial Charge on Carbonyl Carbon | A more positive partial charge enhances electrophilicity and reactivity. |

| Steric | Molecular Volume | Increased steric hindrance around the carbonyl groups can decrease reactivity. |

| Thermodynamic | Ring Strain Energy | Higher ring strain may lead to a more favorable ring-opening reaction. |

Note: This table is a conceptual illustration of descriptors used in QSRR studies on related compounds.

Development of Computational Models for Benzoxepin-Dione Systems

The development of bespoke computational models for specific chemical systems allows for more accurate and efficient prediction of their properties and behavior. While models specifically tailored to benzoxepin-dione systems are not widely reported, the general principles of computational model development are well-established and can be applied here.

Such models could be developed to predict various endpoints, including:

Reactivity: As an extension of QSRR, more sophisticated models using machine learning could predict the outcome and rate of reactions with a wide range of reactants.

Spectroscopic Properties: Models can be trained to predict NMR, IR, and UV-Vis spectra, aiding in the identification and characterization of new derivatives.